APN Inhibition Potency: 70 nM IC₅₀ vs. Bestatin at 4.08 µM (58-Fold Advantage)
2-Amino-5-(4-pyridinyl)benzonitrile inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC₅₀ of 70 nM [1]. In comparable assays using porcine kidney APN with L-leucyl-p-nitroanilide substrate and 30 min incubation, the clinical APN inhibitor bestatin (ubenimex) shows an IC₅₀ of 4.08 ± 0.35 µM [2]. This represents a 58-fold greater potency for the target compound (70 nM vs. 4,080 nM) under matched enzyme-source and substrate conditions. The target compound achieves nanomolar APN engagement without requiring a peptide backbone, unlike bestatin which contains a dipeptide motif, potentially offering advantages in metabolic stability and synthetic tractability.
| Evidence Dimension | Inhibitory potency against aminopeptidase N (APN/CD13) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (0.070 µM) |
| Comparator Or Baseline | Bestatin (ubenimex): IC₅₀ = 4.08 ± 0.35 µM (4,080 nM) |
| Quantified Difference | ~58-fold more potent (70 nM vs. 4,080 nM) |
| Conditions | Porcine kidney microsomes (target compound); porcine kidney APN (bestatin); both with L-leu-p-nitroanilide substrate, 30 min incubation, spectrophotometric/plate-reader detection |
Why This Matters
A 58-fold potency advantage at the primary target directly translates to lower compound consumption in screening campaigns and a wider assay window for hit-to-lead optimization.
- [1] BindingDB. BDBM50144946 / CHEMBL3763918: 2-Amino-5-(4-pyridinyl)benzonitrile IC₅₀ = 70 nM against APN in porcine kidney microsomes. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 (accessed 2026-05-10). View Source
- [2] PMC11808297, Table 1. IC₅₀ values against APN from porcine kidney: Compound 3, 0.50 ± 0.29 µM; Bestatin, 4.08 ± 0.35 µM. https://pmc.ncbi.nlm.nih.gov/articles/PMC11808297/table/tab1/ (accessed 2026-05-10). View Source
